molecular formula C9H11NO4S B1322712 3-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 89469-46-5

3-[Methyl(methylsulfonyl)amino]benzoic acid

Cat. No. B1322712
CAS RN: 89469-46-5
M. Wt: 229.26 g/mol
InChI Key: ZOCROBQKZVFBCU-UHFFFAOYSA-N
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Description

3-[Methyl(methylsulfonyl)amino]benzoic acid is a compound that can be associated with a variety of chemical and pharmacological properties. It is structurally related to benzoic acid derivatives, which are significant in drug molecules and natural products. The presence of a methylsulfonyl group suggests potential biological activity and relevance in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-[Methyl(methylsulfonyl)amino]benzoic acid involves various strategies. For instance, a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity were synthesized, indicating the potential for diverse substitutions on the benzoic acid framework . Another study describes the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes using a radical relay strategy, which could be related to the synthesis of 3-[Methyl(methylsulfonyl)amino]benzoic acid by highlighting the versatility of methylsulfonyl group incorporation . Additionally, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been reported, which could be adapted for the synthesis of the 3-substituted isomer .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a methylsulfanyl derivative provides insights into the electronic structure and potential reactivity of the molecule . Similarly, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, which could inform the structural analysis of 3-[Methyl(methylsulfonyl)amino]benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is significant for their potential applications. Meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, which could be relevant for the functionalization of the 3-position in 3-[Methyl(methylsulfonyl)amino]benzoic acid . Additionally, the synthesis of benzimidazoles using sulfonic acid functionalized imidazolium salts/FeCl3 indicates the potential for catalytic systems to facilitate reactions involving benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[Methyl(methylsulfonyl)amino]benzoic acid can be inferred from related compounds. For instance, the benzoic acid moiety is known to impart stress tolerance in plants, suggesting that derivatives like 3-[Methyl(methylsulfonyl)amino]benzoic acid may also influence biological systems . The use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis indicates the solubility and interaction of sulfonyl-containing compounds with other chemical entities . Furthermore, the synthesis and properties of amino acid sulfones provide insights into the behavior of sulfur-containing compounds .

Scientific Research Applications

Specific Scientific Field

The research is conducted in the field of Chemistry , specifically in the synthesis of novel heterocyclic compounds .

Summary of the Application

The compound is used in the synthesis of novel heterocyclic compounds through a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3) .

Methods of Application or Experimental Procedures

Initially, azo dye (S1) is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, ester (S2) is formed by reacting azo dye (S1) with concentrated sulfuric acid. Hydrazide (S3) is then synthesized by reacting ester (S2) with 80% hydrazine hydrate .

Further reactions of hydrazide (S3) with various anhydrides (maleic anhydride, phthalic anhydride, 3-nitrophthalic anhydride, and succinic anhydride) result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .

Additionally, compound S3 undergoes cyclization with acetyl acetone, ethyl acetoacetate, methyl acetoacetate, and diethyl malonate to produce five-membered heterocyclic compounds .

Summary of the Results or Outcomes

The biological activity of these synthesized compounds is also investigated . The prepared compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Glucose Analysis

In the field of Biochemistry , “3-[Methyl(methylsulfonyl)amino]benzoic acid” has been used to analyse glucose content from the extraction of starch and soluble sugars .

Acidity of Substituted Benzoic Acids

In Organic Chemistry , substituted benzoic acids, including “3-[Methyl(methylsulfonyl)amino]benzoic acid”, are studied for their acidity. The conjugate base of benzoic acid is stabilized by electron-withdrawing groups, which makes the acid more acidic .

Synthesis of Heterocyclic Compounds

In the field of Organic Chemistry , this compound is used in the synthesis of various heterocyclic compounds . The process involves multiple steps and the resulting compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCROBQKZVFBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623675
Record name 3-[(Methanesulfonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(methylsulfonyl)amino]benzoic acid

CAS RN

89469-46-5
Record name 3-[(Methanesulfonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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